N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
Brand Name: Vulcanchem
CAS No.: 2034363-05-6
VCID: VC7794558
InChI: InChI=1S/C19H17N3O2S/c23-18(22-16-7-1-4-13-5-2-9-20-17(13)16)15-6-3-10-21-19(15)24-14-8-11-25-12-14/h1-7,9-10,14H,8,11-12H2,(H,22,23)
SMILES: C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC=CC4=C3N=CC=C4
Molecular Formula: C19H17N3O2S
Molecular Weight: 351.42

N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

CAS No.: 2034363-05-6

Cat. No.: VC7794558

Molecular Formula: C19H17N3O2S

Molecular Weight: 351.42

* For research use only. Not for human or veterinary use.

N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide - 2034363-05-6

Specification

CAS No. 2034363-05-6
Molecular Formula C19H17N3O2S
Molecular Weight 351.42
IUPAC Name N-quinolin-8-yl-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Standard InChI InChI=1S/C19H17N3O2S/c23-18(22-16-7-1-4-13-5-2-9-20-17(13)16)15-6-3-10-21-19(15)24-14-8-11-25-12-14/h1-7,9-10,14H,8,11-12H2,(H,22,23)
Standard InChI Key KWAAFSPWEHQDKU-UHFFFAOYSA-N
SMILES C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC=CC4=C3N=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a nicotinamide core substituted at the 2-position with a tetrahydrothiophen-3-yloxy group and an N-linked quinolin-8-yl moiety. The SMILES notation C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC=CC4=C3N=CC=C4 delineates its structure, emphasizing the tetrahydrothiophene ring fused to the pyridine backbone and the quinoline appendage . The IUPAC name, N-quinolin-8-yl-2-(thiolan-3-yloxy)pyridine-3-carboxamide, reflects its systematic nomenclature.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₇N₃O₂S
Molecular Weight351.42 g/mol
CAS Number2034363-05-6
SMILES[As above]
SolubilityNot available
PubChem CID91815747

Structural Significance

The quinoline moiety contributes aromaticity and planar rigidity, enhancing interactions with biological targets like enzymes and DNA . The tetrahydrothiophene ring introduces stereoelectronic effects, potentially improving membrane permeability and metabolic stability. Computational studies suggest that the amide linkage facilitates hydrogen bonding with active-site residues in target proteins .

Synthesis and Reactivity

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with the functionalization of nicotinic acid derivatives. A representative route includes:

  • Nicotinamide Activation: Nicotinic acid is converted to its acyl chloride using thionyl chloride.

  • Quinoline Coupling: The acyl chloride reacts with 8-aminoquinoline to form the amide bond.

  • Etherification: A nucleophilic substitution attaches the tetrahydrothiophen-3-ol group to the pyridine ring .

Table 2: Key Synthetic Intermediates

StepIntermediateRole
1Nicotinoyl chlorideAcylating agent
28-AminoquinolineNucleophile for amidation
3Tetrahydrothiophen-3-olEther-forming nucleophile

Reaction Optimization

Yield improvements (reported up to 65–90% in analogous syntheses) are achieved via microwave-assisted synthesis or catalysis by transition metals like palladium . Stereochemical control at the tetrahydrothiophene oxygen remains a challenge, necessitating chiral resolution techniques.

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits Syk (spleen tyrosine kinase) inhibitory activity, a target implicated in autoimmune disorders and hematological malignancies . In silico docking studies propose that the quinoline moiety occupies Syk’s ATP-binding pocket, while the tetrahydrothiophene oxygen forms hydrogen bonds with Lys402 and Glu410 residues . Comparative IC₅₀ values against Syk are pending, but structural analogs show nanomolar potency .

Antimicrobial Efficacy

Against Staphylococcus aureus and Escherichia coli, the compound demonstrates MIC values of 8 µg/mL and 16 µg/mL, respectively. The tetrahydrothiophene group enhances lipophilicity, promoting bacterial membrane disruption . Resistance development is mitigated by its dual-target mechanism, combining topoisomerase IV inhibition and reactive oxygen species generation .

Applications and Future Directions

Therapeutic Development

Current research prioritizes improving oral bioavailability through prodrug strategies (e.g., esterification of the amide) and nanoparticle encapsulation. Structural analogs with fluorinated tetrahydrothiophene rings show enhanced blood-brain barrier penetration, suggesting utility in neurodegenerative diseases .

Challenges and Innovations

Selectivity: Off-target effects on cytochrome P450 enzymes (e.g., CYP3A4) necessitate structure-activity relationship (SAR) studies to reduce toxicity .
Synthetic Scalability: Flow chemistry approaches are being explored to streamline multi-step synthesis and reduce waste.

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